molecular formula C19H17FN2O2 B611734 1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol CAS No. 1309976-66-6

1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol

Cat. No. B611734
M. Wt: 324.36
InChI Key: ZKKOJUZGUBLAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0361747 is a positive allosteric modulators (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5) activators. VU0361747 presents a novel approach to the treatment of schizophrenia.

Scientific Research Applications

Crystal Structure Analysis

  • Hirshfeld Surface Analysis and DFT Calculations : Compounds structurally similar to 1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol, like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, have been studied for their crystal structure and molecular interactions using Hirshfeld surface analysis and density functional theory (DFT) calculations. This research helps in understanding the molecular structure and potential applications in medicinal chemistry (Venkateshan et al., 2019).

Molecular Docking and Synthesis

  • Molecular Docking Studies for Potential Inhibitors : Similar pyridine derivatives have been explored for their potential as inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which is crucial for cellular metabolism and cancer research. This involves the synthesis of these compounds and their subsequent molecular docking studies to assess their effectiveness (Venkateshan et al., 2019).

Radiochemistry and Radiopharmaceuticals

  • Radiosynthesis for Imaging Applications : Compounds like 3-[[4hyphen;(4-[18F]fluorophenyl)piperazin-1-yl] methyl] -1H-pyrrolo[2,3-b]pyridine, structurally related to the compound of interest, have been synthesized for potential use in imaging dopamine D4 receptors. This process involves electrophilic fluorination and is significant in the field of neuroimaging and radiopharmaceuticals (Eskola et al., 2002).

Pharmacology and Drug Development

  • Anticonvulsant Drug Structures : Research into similar compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, has provided insights into their structural and electronic properties. These findings are crucial in the development of anticonvulsant drugs, highlighting the importance of molecular orientation and electronic distribution in pharmacological activity (Georges et al., 1989).

Fluorescent Sensors

  • Development of Fluorescent pH Sensors : Heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, demonstrate similar structural characteristics and are used to develop fluorescent pH sensors. These sensors can switch emission between states based on protonation and deprotonation, making them valuable in various analytical applications (Yang et al., 2013).

properties

CAS RN

1309976-66-6

Product Name

1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol

Molecular Formula

C19H17FN2O2

Molecular Weight

324.36

IUPAC Name

1-({6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol

InChI

InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2

InChI Key

ZKKOJUZGUBLAJQ-UHFFFAOYSA-N

SMILES

OC1CCN(C(C2=CC=C(C#CC3=CC=CC(F)=C3)N=C2)=O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0361747, VU 0361747, VU-0361747

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol
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1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol
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1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol

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